

# Technical Guide: Chemical Structure & Analysis of 3-Chloro-5-Fluorobenzaldehyde

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## Compound of Interest

Compound Name: 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

CAS No.: 1709785-15-8

Cat. No.: B3245706

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CAS: 90390-49-1 | Formula:

| MW: 158.56 g/mol [1]

## Executive Summary & Medicinal Significance

In the landscape of medicinal chemistry, 3-chloro-5-fluorobenzaldehyde serves as a critical "scaffold modifier." Unlike its ortho or para isomers, the meta-meta (3,5) substitution pattern offers a unique combination of electronic withdrawal and steric preservation.

- **Metabolic Stability:** The 3,5-disubstitution blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, extending the half-life of derived pharmacophores.
- **Electronic Tuning:** The inductive effects of Chlorine ( ) and Fluorine ( ) are additive, creating an electron-deficient ring that activates the aldehyde for nucleophilic attack (e.g., reductive amination) while deactivating the ring toward electrophilic aromatic substitution.
- **Lipophilicity:** The simultaneous presence of Cl and F modulates

without the excessive bulk of a methyl or bromo group, optimizing blood-brain barrier (BBB) penetration in CNS-active ligands.

## Structural Characterization (Spectroscopy)[2][3][4]

The structural validation of 3-chloro-5-fluorobenzaldehyde relies on distinguishing it from its 3,4- or 2,5-isomers. The lack of symmetry (

point group) results in three distinct aromatic proton environments, heavily influenced by spin-spin coupling.

### NMR Spectral Signature

The following chemical shifts and coupling patterns are diagnostic.

Nucleus	Signal	Shift ( , ppm)	Multiplicity & Coupling ( in Hz)	Assignment
H	CHO	9.95	s (broad)	Aldehyde proton
H6	7.78	dt ( )	Ortho to F, Ortho to CHO	
H2	7.65	t ( )	Ortho to CHO, Ortho to Cl	
H4	7.42	ddd ( )	Ortho to F, Ortho to Cl	
C	C=O	190.5	d ( Hz)	Carbonyl
C-F	162.8	d ( Hz)	C5 (Direct C-F)	
C-Cl	136.2	d ( Hz)	C3	
F	-	-109.5	m	Aryl Fluoride

#### Expert Insight:

- The "H4" Diagnostic: H4 is trapped between the Chlorine and Fluorine atoms. It typically appears as a doublet of doublets (or pseudo-triplet) with a large coupling (~8 Hz) and a small meta-coupling.

- The "H2" Singlet: H2 is isolated between the aldehyde and the chlorine. Its coupling to the fluorine at position 5 is a long-range

(often < 1.5 Hz), making it appear as a narrow triplet or singlet, clearly distinguishing it from the other two protons.

## Infrared (IR) Fingerprint

- (Carbonyl):

(Shifted to higher frequency vs. benzaldehyde due to electron-withdrawing meta-substituents).

- (Aryl Fluoride):

(Strong, broad band).

- (Aldehyde Fermi Resonance): Doublet at

and

.

## Synthesis Protocols

For drug discovery applications requiring high purity (>98%), the Grignard Formylation route is superior to the reduction of nitriles due to cleaner byproduct profiles (avoiding over-reduction to amines).

### Protocol A: Grignard Formylation (Recommended)

Precursor: 1-bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)[2]

Workflow Diagram:



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Figure 1: Synthetic pathway via Grignard reagent formation and formylation.[3]

#### Step-by-Step Methodology:

- Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of Iodine. Cover with anhydrous THF.[4]
- Initiation: Add 5% of the 1-bromo-3-chloro-5-fluorobenzene solution. Heat gently until the iodine color fades (Grignard initiation).
- Addition: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at room temperature to ensure complete formation of 3-Cl-5-F-Ph-MgBr.
- Formylation: Cool the solution to 0°C. Add anhydrous Dimethylformamide (DMF, 1.5 eq) dropwise. The solution will become viscous.
- Hydrolysis: Pour the reaction mixture into ice-cold 2M HCl. Stir vigorously for 30 minutes to hydrolyze the hemiaminal magnesium salt to the aldehyde.
- Purification: Extract with Ethyl Acetate ( ). Wash combined organics with brine. Dry over .[3] Concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 95:5).

## Protocol B: Quality Control (Purity Check)

- HPLC Condition: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
- Impurity Watch:
  - Des-bromo byproduct: 3-chloro-1-fluorobenzene (from moisture in Grignard).
  - Dimer: 3,3'-dichloro-5,5'-difluorobiphenyl (Wurtz coupling).

## Reactivity Profile & Applications

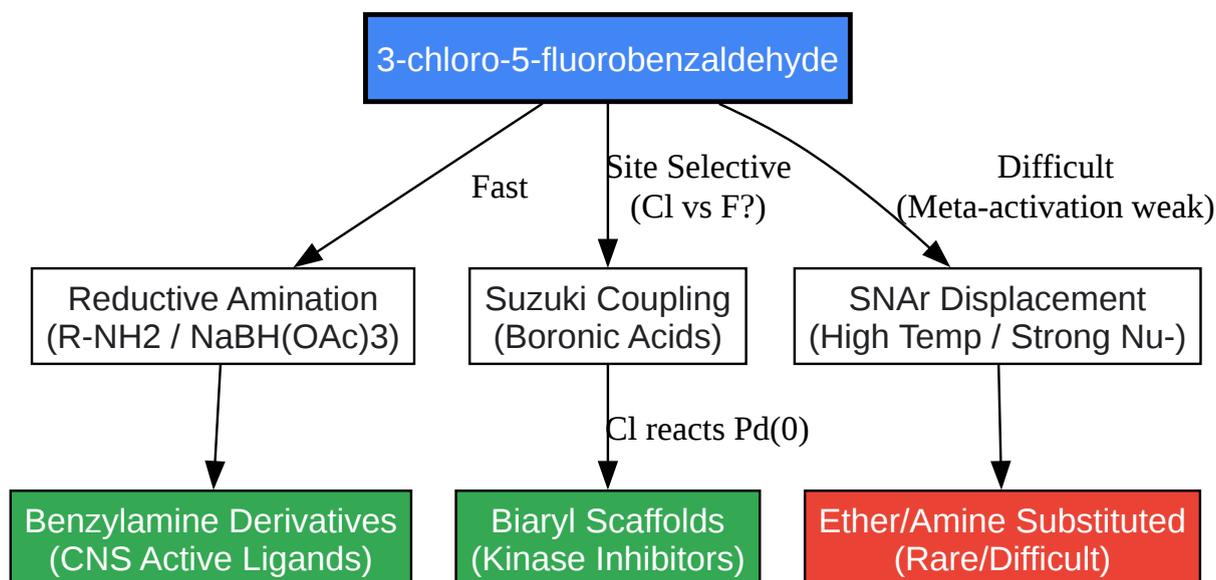
The 3-chloro-5-fluoro substitution pattern creates specific electronic vectors that dictate downstream chemistry.

## Electronic Effects (Hammett Analysis)

Both substituents are Electron Withdrawing Groups (EWG) by induction (-I), but they are in the meta position relative to the aldehyde.

- Nucleophilic Addition: The carbonyl carbon is highly electrophilic (more so than benzaldehyde) due to the combined -I effects, making reductive aminations fast and high-yielding.
- Oxidation Sensitivity: The aldehyde is prone to rapid air oxidation to 3-chloro-5-fluorobenzoic acid. Storage under Argon is mandatory.

## Functionalization Logic



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Figure 2: Reactivity landscape. Note that SNAr is difficult because the aldehyde is meta to the halogens, providing no resonance stabilization for the Meisenheimer complex.

## References

- Synthesis via Grignard:Journal of Organic Chemistry, "Preparation of poly-functionalized benzaldehydes via magnesiation," 2017.
- Spectral Data (Isomer Analogues):PubChem Compound Summary, "3-Chloro-5-fluorobenzaldehyde (CID 2736223)."
- Medicinal Chemistry Applications:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents," 2018.
- Safety Data:Sigma-Aldrich Safety Data Sheet, "3-Chloro-5-fluorobenzaldehyde," Version 6.2.

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## Sources

- [1. 3-Chloro-5-fluorobenzaldehyde - \[sigmaaldrich.cn\]](#)
- [2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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